molecular formula C17H27NO2 B8415396 N-nonanoyl tyramine

N-nonanoyl tyramine

Cat. No.: B8415396
M. Wt: 277.4 g/mol
InChI Key: HGAPHXWPANIZBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-nonanoyl tyramine is an organic compound with the molecular formula C17H27NO2 and a molecular weight of 277.408 g/mol It is characterized by the presence of a hydroxyphenyl group attached to an ethyl chain, which is further connected to a nonanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-nonanoyl tyramine can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxyphenethylamine with nonanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-nonanoyl tyramine undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ether or ester derivatives.

Scientific Research Applications

N-nonanoyl tyramine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-nonanoyl tyramine involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-Hydroxyphenyl)ethyl]octanamide
  • N-[2-(4-Hydroxyphenyl)ethyl]decanamide
  • N-[2-(4-Hydroxyphenyl)ethyl]dodecanamide

Uniqueness

N-nonanoyl tyramine is unique due to its specific chain length and the presence of the hydroxyphenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activity profiles.

Properties

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]nonanamide

InChI

InChI=1S/C17H27NO2/c1-2-3-4-5-6-7-8-17(20)18-14-13-15-9-11-16(19)12-10-15/h9-12,19H,2-8,13-14H2,1H3,(H,18,20)

InChI Key

HGAPHXWPANIZBB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)NCCC1=CC=C(C=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Procedure--Nonanoyl chloride (2.74 m, 14.6 mmol) was added dropwise to a cooled solution of tyramine (1 g, 7.29 mmol) and triethylamine (2.03 ml, 14.6 mmol) in THF (35 ml). The reaction mixture was stirred at room temperature for 48 hours. It was then poured into 10% HCl solution (70 ml) and the mixture was then extracted with ethyl acetate (3×50 ml). The ethyl acetate layer was separated, dried (MgSO4) and concentrated under reduced pressure to give crude N-nonanoyl tyramine. The product was purified by chromatography on a silica gel column eluted with methylene chloride/ethyl acetate (30:1). m.p. 65.9° to 66.7° C. IR (KBr) 3306, 2922, 2851, 1638; 1H NMR δ 6.65-6.98 (d of d, 4 H, aromatic), 7.78 (t, 1 H, NH), 9.15 (s, 1 H, OH). Analysis calculated for C17H27NO2 : C, 73.61; H, 9.81; N, 5.05. Found C, 73.49; H, 9.661; N, 5.31.
Quantity
14.6 mmol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.03 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two

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